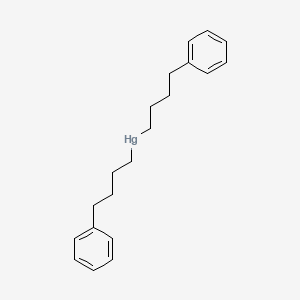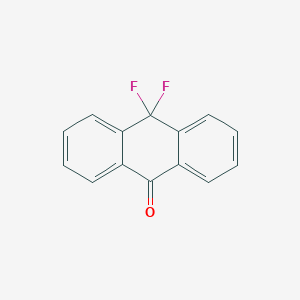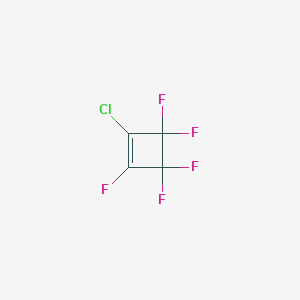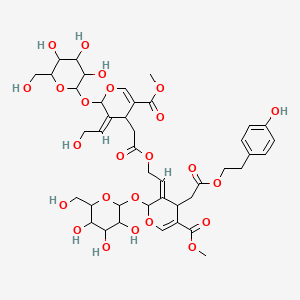
Bis(4-phenylbutyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-phenylbutyl)mercury is an organomercury compound characterized by the presence of two 4-phenylbutyl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-phenylbutyl)mercury typically involves the reaction of mercury(II) acetate with 4-phenylbutyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
化学反応の分析
Types of Reactions
Bis(4-phenylbutyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-phenylbutyl derivatives.
Substitution: The mercury atom can be substituted with other metal atoms or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium amalgam or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various 4-phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bis(4-phenylbutyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Bis(4-phenylbutyl)mercury involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to oxidative stress. This interaction can result in the generation of reactive oxygen species (ROS), which further contribute to cellular damage .
類似化合物との比較
Similar Compounds
Methylmercury: Another organomercury compound known for its neurotoxicity.
Ethylmercury: Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Phenylmercury: Contains a phenyl group attached to mercury, used in various industrial applications.
Uniqueness
Bis(4-phenylbutyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. Its dual 4-phenylbutyl groups provide steric hindrance, influencing its interactions and stability in chemical reactions .
特性
CAS番号 |
4848-87-7 |
|---|---|
分子式 |
C20H26Hg |
分子量 |
467.0 g/mol |
IUPAC名 |
bis(4-phenylbutyl)mercury |
InChI |
InChI=1S/2C10H13.Hg/c2*1-2-3-7-10-8-5-4-6-9-10;/h2*4-6,8-9H,1-3,7H2; |
InChIキー |
AWKJERXINJUULZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC[Hg]CCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)






![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)




![Spiro[4.7]dodecane](/img/structure/B14748417.png)
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
